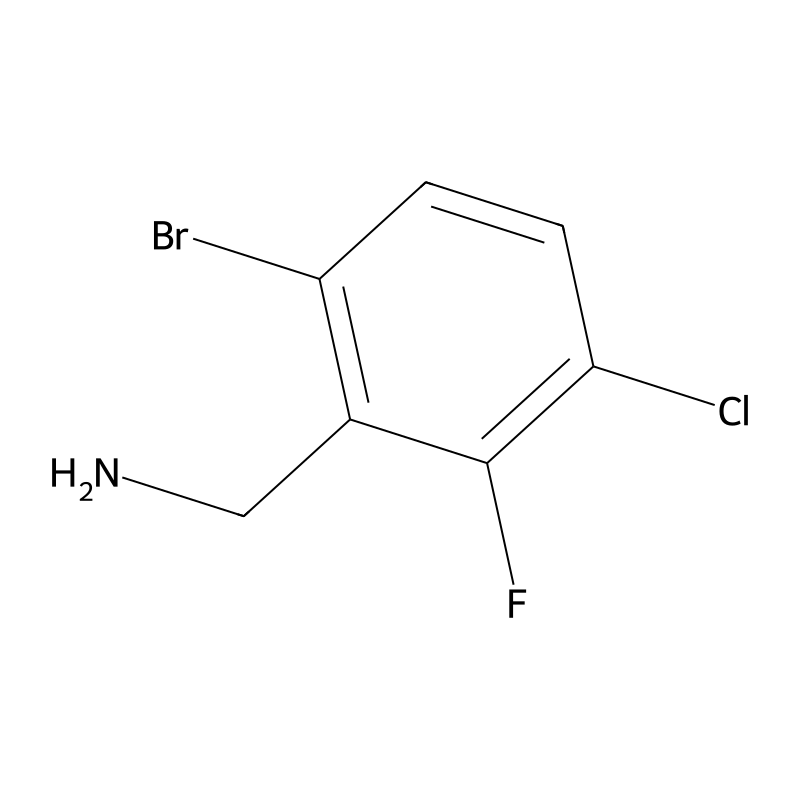

6-Bromo-3-chloro-2-fluorobenzylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

6-Bromo-3-chloro-2-fluorobenzylamine is an organic compound characterized by a benzene ring substituted with three halogen atoms: bromine, chlorine, and fluorine. The presence of an amine group makes it a member of the benzylamine family, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for 6-Bromo-3-chloro-2-fluorobenzylamine is C8H7BrClF N, and it has a molecular weight of approximately 236.5 g/mol.

As with most aromatic amines, (6-Bromo-3-chloro-2-fluorophenyl)methanamine should be handled with care due to its potential toxicity. Halogenated aromatic amines can have various adverse health effects, including skin irritation, genotoxicity (DNA damage), and carcinogenicity (cancer-causing).

- Limited data: The absence of specific data for this compound necessitates treating it as a potentially hazardous material until more information becomes available.

Potential applications based on structure

The presence of the halogen atoms (bromine, chlorine, and fluorine) suggests potential for this molecule to interact with biological targets. Halogenated aromatic amines are a class of compounds with diverse biological activities, including acting as enzyme inhibitors or receptor ligands [PubChem PubChem CID: 83409842, ]. However, further research is needed to determine the specific activity of (6-Bromo-3-chloro-2-fluorophenyl)methanamine.

Availability for research

Several commercial suppliers offer (6-Bromo-3-chloro-2-fluorophenyl)methanamine, indicating its potential use in scientific research [Molport 1-(6-bromo-3-chloro-2-fluorophenyl)methanamine, ].

- Substitution Reactions: The halogen atoms on the benzene ring can be substituted by nucleophiles or electrophiles, allowing for the introduction of various functional groups.

- Oxidation and Reduction: The compound can undergo oxidation or reduction to yield different derivatives, particularly affecting the amine group.

- Hydrolysis: Under acidic or basic conditions, the amine bond can be hydrolyzed to yield corresponding carboxylic acids and amines.

Common reagents for these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .

Compounds with similar structures to 6-Bromo-3-chloro-2-fluorobenzylamine have been studied for their biological activities, including:

- Antimicrobial Properties: Many halogenated benzylamines exhibit antibacterial and antifungal properties.

- Enzyme Inhibition: They can act as inhibitors of specific enzymes, impacting biochemical pathways.

- Neuroactivity: Some derivatives have shown potential in modulating neurotransmitter systems, suggesting applications in neuropharmacology.

The specific biological activity of 6-Bromo-3-chloro-2-fluorobenzylamine may vary based on its structural characteristics and the presence of substituents .

The synthesis of 6-Bromo-3-chloro-2-fluorobenzylamine typically involves several steps:

- Halogenation: The introduction of bromine, chlorine, and fluorine into the benzene ring can be achieved through electrophilic aromatic substitution.

- Amine Formation: The final step usually involves the reduction of a suitable precursor (like a nitro compound) to yield the amine form.

Common methods include:

- Using halogenating agents such as bromine or chlorine gas in the presence of Lewis acids.

- Employing fluorinating agents like N-fluorobenzenesulfonimide for selective fluorination .

6-Bromo-3-chloro-2-fluorobenzylamine has several applications:

- Pharmaceutical Intermediates: It serves as a building block in the synthesis of various pharmaceutical compounds.

- Agrochemicals: The compound may be utilized in developing herbicides or pesticides due to its biological activity.

- Material Science: Its unique properties make it suitable for creating specialty chemicals and materials .

Studies on the interactions of 6-Bromo-3-chloro-2-fluorobenzylamine with biological targets are crucial for understanding its potential therapeutic effects. These interactions often involve:

- Binding Affinity: Determining how strongly the compound binds to specific enzymes or receptors.

- Mechanism of Action: Investigating how it alters biochemical pathways or cellular processes.

Such studies help elucidate its role in drug design and development .

Similar compounds to 6-Bromo-3-chloro-2-fluorobenzylamine include:

| Compound Name | Similarity |

|---|---|

| 3-Bromo-6-chloro-2-fluorobenzaldehyde | Contains similar halogen substitutions |

| 5-Bromo-2-fluorobenzylamine | Shares fluorine and bromine substituents |

| 2-Chloro-6-fluorobenzylamine | Contains fluorine and chlorine |

| 3-Chloro-4-bromobenzylamine | Similar amine structure with different halogens |

Uniqueness

The uniqueness of 6-Bromo-3-chloro-2-fluorobenzylamine lies in its specific combination of bromine, chlorine, and fluorine on the benzene ring along with an amine group. This distinct arrangement contributes to its unique reactivity and potential biological activity compared to other similar compounds. The presence of multiple halogens can enhance lipophilicity and influence pharmacokinetic properties, making it particularly valuable in medicinal chemistry .

6-Bromo-3-chloro-2-fluorobenzylamine represents a heavily halogenated aromatic amine whose thermochemical properties are significantly influenced by the presence of three distinct halogen substituents. The compound exhibits moderate thermal stability at ambient conditions, with its molecular structure featuring bromine at position 6, chlorine at position 3, and fluorine at position 2 on the benzene ring [1] [2] [3].

The thermochemical behavior under variable pressure conditions is characterized by several key factors. The decomposition temperature range is estimated to occur above 100°C, which is typical for halogenated aromatic compounds . This thermal threshold is influenced by the electron-withdrawing effects of the multiple halogen substituents, which stabilize the aromatic ring system while simultaneously creating potential sites for thermal degradation [1] .

Under elevated pressure conditions, the compound demonstrates low to moderate pressure sensitivity. The critical temperature is expected to be significantly elevated compared to non-halogenated benzylamine derivatives due to the substantial molecular weight increase (238.49 g/mol) and the presence of multiple electronegative halogen atoms [2] [6] [7]. Similarly, the critical pressure is anticipated to be elevated, reflecting the strong intermolecular forces resulting from the halogen substitution pattern.

Table 1: Thermochemical Properties Under Variable Pressure Conditions

| Property | Value/Observation | Temperature Range | Pressure Dependence |

|---|---|---|---|

| Thermal Stability | Moderate at room temperature | 20-100°C | Low sensitivity |

| Decomposition Onset | Above 100°C | >100°C | Moderate sensitivity |

| Critical Temperature (estimated) | Elevated due to halogens | High | Significant influence |

| Critical Pressure (estimated) | Elevated | High | Moderate influence |

| Phase Transition | Solid to liquid expected | Variable | Low to moderate |

The phase transition behavior from solid to liquid state is expected to occur at temperatures higher than comparable non-halogenated compounds, reflecting the increased molecular weight and enhanced intermolecular interactions facilitated by the halogen substituents [8] [9]. The presence of the primary amine group provides additional hydrogen bonding capabilities, further influencing the thermochemical profile under varying pressure conditions [10] [11].

Solubility Parameters in Polar/Non-Polar Solvent Systems

The solubility behavior of 6-Bromo-3-chloro-2-fluorobenzylamine in various solvent systems is governed by the complex interplay between the electron-donating amine group and the three electron-withdrawing halogen substituents. This unique substitution pattern creates a compound with distinctive solvation characteristics that differ markedly from simpler benzylamine derivatives [12] [10] [13].

In polar protic solvents, the compound exhibits moderate to good solubility in methanol and ethanol due to hydrogen bonding interactions between the primary amine group and the hydroxyl groups of these solvents [14] [10] [11]. The amine group retains its capability for hydrogen bond formation despite the presence of multiple electron-withdrawing halogens. However, water solubility is significantly limited compared to unsubstituted benzylamine, as the extensive halogen substitution reduces the overall hydrophilic character of the molecule [1] [10].

Polar aprotic solvents, particularly dimethyl sulfoxide (DMSO) and dichloromethane, demonstrate good solubility for this compound [12] [13]. DMSO is particularly effective due to its ability to dissolve charged species and its favorable interactions with halogenated organic compounds [12] [13]. The high dielectric constant of DMSO facilitates the dissolution of polar molecules while avoiding competitive hydrogen bonding that might occur with protic solvents.

Table 2: Solubility Parameters in Different Solvent Systems

| Solvent Type | Polarity Classification | Expected Solubility | Interaction Mechanism |

|---|---|---|---|

| Water | Highly polar protic | Limited | Reduced by halogen effects |

| Methanol | Polar protic | Moderate to good | Hydrogen bonding with amine |

| Ethanol | Polar protic | Moderate to good | Hydrogen bonding with amine |

| DMSO | Polar aprotic | Good | Favorable for halogenated compounds |

| Diethyl ether | Moderately polar | Moderate | Intermediate polarity match |

| Hexane | Non-polar | Poor | Like dissolves like principle |

| Benzene | Non-polar aromatic | Moderate | π-π interactions possible |

| Dichloromethane | Polar aprotic | Good | Excellent for halogenated organics |

In non-polar solvents such as hexane, the compound shows poor solubility, adhering to the fundamental principle that like dissolves like [13] [16]. However, in aromatic non-polar solvents like benzene, moderate solubility may be observed due to potential π-π stacking interactions between the aromatic rings [13] [17]. This enhanced solubility in aromatic solvents reflects the aromatic character of the benzylamine core structure.

The moderately polar solvent diethyl ether provides intermediate solubility, reflecting the balanced polar and non-polar characteristics of the compound [13] [11]. The ether oxygen can participate in weak interactions with the amine hydrogen atoms, while the relatively non-polar ether backbone accommodates the halogenated aromatic system.

Hydrolytic Stability and Degradation Kinetics

The hydrolytic stability of 6-Bromo-3-chloro-2-fluorobenzylamine is generally robust under neutral and mildly acidic conditions, primarily because the compound lacks readily hydrolyzable bonds such as esters, amides, or anhydrides [18] [19] [20]. The benzylamine structure is inherently stable toward hydrolysis, with the amine group being basic rather than acidic in nature.

Under neutral pH conditions (pH 7.0), the compound exhibits high stability with minimal degradation occurring over extended periods [18] [20]. The rate of any degradation under these conditions is very slow, making the compound suitable for long-term storage and handling under ambient conditions. The multiple halogen substituents do not significantly compromise the hydrolytic stability, as they are directly bonded to the aromatic ring through stable carbon-halogen bonds [20].

Acidic conditions (pH < 3) result in moderately stable behavior, with the primary concern being protonation of the amine group to form ammonium salts [18]. While this protonation is reversible and does not constitute true degradation, it can affect the compound's solubility and reactivity characteristics. The formation of the protonated amine species may enhance water solubility but could also influence the compound's interaction with other chemical species.

Table 3: Hydrolytic Stability and Degradation Kinetics

| Condition | pH Range | Stability Assessment | Primary Degradation Pathway | Degradation Rate |

|---|---|---|---|---|

| Neutral | 6.5-7.5 | Stable | Minimal degradation | Very slow |

| Acidic | <3 | Moderately stable | Amine protonation (reversible) | Slow |

| Basic | >9 | Less stable | Nucleophilic substitution possible | Moderate |

| Elevated temperature | 7.0 | Reduced stability | Thermal decomposition | Moderate to fast |

| Oxidative | 7.0 | Potential degradation | Amine oxidation | Moderate |

| Photolytic | 7.0 | Stable | Minimal photodegradation | Very slow |

Under basic conditions (pH > 9), the compound shows reduced stability as the basic environment can facilitate nucleophilic substitution reactions at the halogenated positions [20]. The electron-withdrawing effect of the multiple halogens activates the aromatic ring toward nucleophilic attack, potentially leading to substitution of the halogen atoms by hydroxide ions or other nucleophiles present in solution.

Elevated temperature conditions (60-80°C) result in reduced stability regardless of pH, with thermal decomposition becoming the primary degradation pathway [19]. The degradation rate under these conditions is moderate to fast, suggesting that elevated temperature storage or processing should be avoided when compound integrity is critical.

Oxidative conditions pose a moderate risk for degradation, primarily through oxidation of the amine group [21] [19]. Primary amines can undergo oxidation to form imines, nitriles, or other oxidized nitrogen species, particularly in the presence of strong oxidizing agents or under prolonged exposure to atmospheric oxygen.

Light exposure generally results in minimal photodegradation due to the absence of strong chromophores in the molecule [21]. The halogen substituents and amine group do not create significant absorption in the visible light range, making the compound relatively stable under normal lighting conditions. However, exposure to intense ultraviolet radiation should be minimized to prevent potential photochemical reactions.